molecular formula C20H19BrN6O B303764 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303764
Peso molecular: 439.3 g/mol
Clave InChI: POEZGUUJJZQJAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mecanismo De Acción

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor exerts its therapeutic effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, specifically 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. By inhibiting 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor disrupts the interaction between BET proteins and chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and physiological effects
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral-infected cells, it inhibits viral replication, leading to the suppression of viral infection.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research and development of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. In addition, the development of novel formulations and delivery methods may improve the bioavailability and efficacy of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. Finally, the identification of biomarkers that can predict the response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor may enable personalized treatment strategies for patients.

Métodos De Síntesis

The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves the condensation of 4-bromoaniline with 1,3-cyclohexanedione, followed by the reaction with 5-amino-1,2,4-triazole and sodium cyanide. The resulting compound is then subjected to a series of reactions, including hydrogenation, cyclization, and dehydration, to produce the final product. This synthesis method has been optimized to yield high purity and high yield of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor.

Aplicaciones Científicas De Investigación

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been investigated for its potential role in the treatment of viral infections such as HIV and influenza.

Propiedades

Nombre del producto

2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C20H19BrN6O

Peso molecular

439.3 g/mol

Nombre IUPAC

2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H19BrN6O/c1-20(2)7-14-17(15(28)8-20)16(11-3-5-12(21)6-4-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26)

Clave InChI

POEZGUUJJZQJAJ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

SMILES canónico

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.